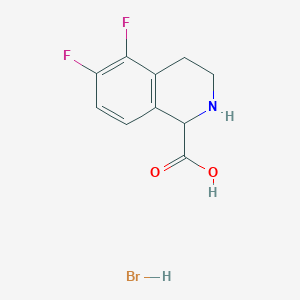

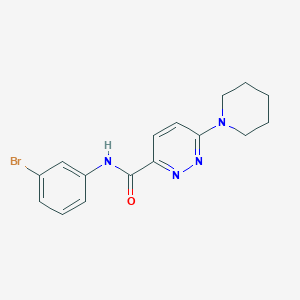

![molecular formula C17H14BrN3O2S B2978253 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 391228-01-6](/img/structure/B2978253.png)

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazole derivatives, often involves reactions with hydrazonoyl halides . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine has been reported to afford corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,3,4-thiadiazole derivatives, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . The exact structure of “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are diverse and depend on the specific compound and conditions. For instance, 1,3,4-thiadiazole derivatives have been reported to show significant therapeutic potential, with a wide range of activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would depend on its exact molecular structure. For instance, a related compound, N-(4-bromophenyl)acetamide, has a molecular weight of 214.059 and a chemical structure that can be represented as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

Photodynamic Therapy Applications

One study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including derivatives of thiadiazole, showed promising properties as photosensitizers for photodynamic therapy, a treatment for cancer. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Potential

Another research effort focused on developing quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, showcasing the potential of these compounds as anticonvulsants in comparison to traditional drugs like "Depakin." This study emphasized the importance of quality control in the development of new medicinal substances, indicating the potential application of thiadiazole derivatives in treating seizures (Sych et al., 2018).

Antimicrobial and Antifungal Screening

Research on the synthesis and antimicrobial screening of thiadiazole derivatives incorporating thiazole rings showed these compounds have valuable therapeutic intervention potential for microbial diseases. Their activity against both bacterial and fungal infections suggests a broad application in treating infectious diseases (Desai, Rajpara, & Joshi, 2013).

Cytotoxic Agents

A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were synthesized and evaluated for their in vitro antitumor activities. One derivative demonstrated significant inhibitory effect against certain human tumor cell lines, suggesting its potential use as a cytotoxic agent in cancer therapy (Almasirad et al., 2016).

Antioxidant Properties

New nitrogen-containing bromophenols isolated from marine red algae showed potent scavenging activity against radicals. These bromophenols, including those related to thiadiazole compounds, displayed moderate activity against radicals, indicating their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to have significant therapeutic potential . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from related compounds that it may interact with its targets by disrupting dna replication processes . This disruption could potentially inhibit the growth and proliferation of target cells, such as bacteria or cancer cells .

Biochemical Pathways

Given the potential disruption of dna replication processes, it can be inferred that the compound may affect pathways related to cell growth and proliferation .

Result of Action

Based on the potential disruption of dna replication processes, it can be inferred that the compound may inhibit the growth and proliferation of target cells, such as bacteria or cancer cells .

Safety and Hazards

The safety and hazards associated with a compound like “N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” would depend on its exact properties and uses. For similar compounds, safety precautions may include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Orientations Futures

The future directions for research on 1,3,4-thiadiazole derivatives and related compounds are likely to involve further exploration of their potential as antitumor agents . This could include modifying the structure of known derivatives with documented activity, designing new compounds, and investigating their mechanisms of action .

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKXKNQOFNWREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(2-methylbenzyl)-2-furamide](/img/structure/B2978193.png)